molecular formula C4H14N2O5 B12772165 HA-966 trihydrate CAS No. 75195-65-2

HA-966 trihydrate

Cat. No.: B12772165
CAS No.: 75195-65-2
M. Wt: 170.16 g/mol
InChI Key: FACLDTMMBAIVFQ-UHFFFAOYSA-N
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Description

HA-966 trihydrate, also known as (±)-3-amino-1-hydroxy-pyrrolidin-2-one, is a compound used in scientific research. It functions as a glycine receptor and N-methyl-D-aspartate (NMDA) receptor antagonist with low efficacy partial agonist properties. This compound has shown neuroprotective, anticonvulsant, anxiolytic, antinociceptive, and sedative/hypnotic effects in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HA-966 trihydrate involves the reaction of 3-amino-2-pyrrolidinone with hydroxylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound can be crystallized from aqueous solutions to obtain the trihydrate form .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

HA-966 trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated or aminated derivatives, while substitution reactions can produce a range of substituted pyrrolidinone compounds.

Scientific Research Applications

HA-966 trihydrate has a wide range of scientific research applications, including:

Mechanism of Action

HA-966 trihydrate exerts its effects by acting as an antagonist at the glycine site of the NMDA receptor. This interaction inhibits the receptor’s activity, leading to reduced excitatory neurotransmission. The compound also has partial agonist activity at the glycine receptor, contributing to its neuroprotective and anticonvulsant effects. The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Rapastinel: Another NMDA receptor antagonist with neuroprotective properties.

    NRX-1074: A derivative of Rapastinel with similar pharmacological effects.

    γ-Hydroxybutyric acid (GHB): A compound with sedative effects, though it acts on different receptors.

Uniqueness

HA-966 trihydrate is unique due to its dual activity as both an NMDA receptor antagonist and a glycine receptor partial agonist. This dual action contributes to its diverse pharmacological effects, distinguishing it from other similar compounds .

Properties

CAS No.

75195-65-2

Molecular Formula

C4H14N2O5

Molecular Weight

170.16 g/mol

IUPAC Name

3-amino-1-hydroxypyrrolidin-2-one;trihydrate

InChI

InChI=1S/C4H8N2O2.3H2O/c5-3-1-2-6(8)4(3)7;;;/h3,8H,1-2,5H2;3*1H2

InChI Key

FACLDTMMBAIVFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1N)O.O.O.O

Origin of Product

United States

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